2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
This compound is a derivative of pyrido[1,2-a][1,3,5]triazine, a nitrogen-containing heterocyclic compound . It has a molecular weight of 279.31 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a][1,3,5]triazine ring, which is a type of azoloazine . Azoloazines are nitrogenous heterocycles that are of great practical importance due to their similarity to natural heterocycles like purines and pyrimidines .Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H13N3O3S and a molecular weight of 279.31 .Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal applications against the cotton leafworm, Spodoptera littoralis , demonstrates the potential for related compounds in pest control and agricultural chemistry (Fadda et al., 2017).
- The development of antimicrobial agents through the synthesis of new heterocycles incorporating various moieties, including antipyrine and thiophene, underscores the compound's relevance in medicinal chemistry and drug discovery for addressing bacterial and fungal infections (Bondock et al., 2008).
Chemical Synthesis and Methodologies
- Research into one-pot synthesis methods for pyrido[2,3-b][1,4]oxazin-2-ones showcases the chemical versatility and potential synthetic pathways that may be relevant for the synthesis of compounds like "2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" (Cho et al., 2003).
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-4-5-12-17-14(18-15(21)19(12)8-10)23-9-13(20)16-7-11-3-2-6-22-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCBZVDQZCBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC3CCCO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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